molecular formula C21H17N3OS B2478790 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034399-21-6

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2478790
CAS RN: 2034399-21-6
M. Wt: 359.45
InChI Key: SDMMKUOTOOFHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been recently discovered and studied for its potential use in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

The synthesis of heterocyclic compounds, including pyrroles and thiophene derivatives, is a significant area of research with applications in medicinal chemistry and material science. Studies have explored the synthesis of various derivatives through reactions involving components such as thiophenylhydrazonoacetates, leading to the development of compounds with potential applications in drug discovery and material properties enhancement. For instance, the reactivity of thiophenylhydrazonoacetates towards different nitrogen nucleophiles has been investigated to yield a variety of heterocyclic derivatives, showcasing the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer and Histone Deacetylase Inhibition

The compound MGCD0103, a derivative structurally related to 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, has been identified as an orally active histone deacetylase inhibitor. It exhibits selectivity for inhibiting HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo. Such compounds are promising for their potential applications in cancer therapy, highlighting the role of chemical derivatives in the development of new therapeutic agents (Zhou et al., 2008).

Material Science and Polymer Studies

In material science, the synthesis of new classes of compounds such as 2,5-di(2-thienyl)pyrrole derivatives has been explored for novel optical properties and conducting polymer applications. These studies contribute to the understanding of the electrical and optical characteristics of polymers, offering insights into their potential uses in electronic devices and materials engineering (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).

Corrosion Inhibition

Research into the stereochemical conformation of compounds similar to this compound has shown potential applications in corrosion inhibition. The synthesized Schiff bases have demonstrated significant inhibitory effects on mild steel corrosion, offering promising applications in the protection of metals against corrosion, which is crucial for industrial applications (Murmu, Saha, Murmu, & Banerjee, 2019).

properties

IUPAC Name

4-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMKUOTOOFHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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